6,6-Difluoro-3-azabicyclo[3.1.1]heptane

Medicinal Chemistry Physicochemical Properties Bioisostere

6,6-Difluoro-3-azabicyclo[3.1.1]heptane is a conformationally rigid, gem-difluorinated bicyclic amine scaffold engineered to replace metabolically labile piperidines in lead optimization. The 6,6-difluoro motif reduces amine basicity by ~3.4 pKa units (pKa ~8.15 vs. ~11.57 for the non-fluorinated analog), improving passive blood-brain barrier penetration while mitigating hERG and aminergic off-target risks. With a predicted LogP of 0.861, high Fsp³ (0.86), and a secondary amine handle for rapid derivatization, this building block is purpose-built for CNS drug discovery, FBDD, and DEL synthesis programs. Multiple vendors offer stock in ≥95% purity; secure this IP-differentiating scaffold now to accelerate your medicinal chemistry workflow.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
CAS No. 1251923-21-3
Cat. No. B1392923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-3-azabicyclo[3.1.1]heptane
CAS1251923-21-3
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1C2CNCC1C2(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)4-1-5(6)3-9-2-4/h4-5,9H,1-3H2
InChIKeyOPKGZZULJOUJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Difluoro-3-azabicyclo[3.1.1]heptane (CAS 1251923-21-3): A Bicyclic Fluorinated Piperidine Isostere for Medicinal Chemistry


6,6-Difluoro-3-azabicyclo[3.1.1]heptane (CAS 1251923-21-3) is a gem-difluorinated, saturated bicyclic amine belonging to the 3-azabicyclo[3.1.1]heptane scaffold class. With a molecular formula of C6H9F2N and a molecular weight of 133.14 g/mol , this compound is characterized by a rigid, three-dimensional bridged piperidine framework incorporating two fluorine atoms at the 6-position. The scaffold is gaining significant traction in drug discovery as a non-classical, three-dimensional piperidine isostere [1]. Its saturated, fluorine-decorated structure is designed to address key liabilities of traditional flat heteroaromatic rings by enhancing solubility, modulating basicity, and improving metabolic stability while providing novel intellectual property space.

Why Substituting 6,6-Difluoro-3-azabicyclo[3.1.1]heptane with Non-Fluorinated or Monocyclic Analogs Fails


Generic substitution of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane with its non-fluorinated parent scaffold (3-azabicyclo[3.1.1]heptane) or simple piperidine fails to meet critical drug discovery objectives due to significant and quantifiable differences in key physicochemical properties. The introduction of the gem-difluoro group at the 6-position reduces the basicity of the secondary amine by approximately 3.4 pKa units, shifting the pKa from ~11.57 to ~8.15 . This dramatically alters the protonation state at physiological pH, impacting membrane permeability, off-target binding to hERG and aminergic receptors, and overall bioavailability [1]. Concurrently, the addition of fluorine atoms increases lipophilicity, with the predicted LogP rising from 0.69 [2] to 0.861 , thereby enhancing passive diffusion and metabolic stability. Using the non-fluorinated or monocyclic alternatives would result in a compound with fundamentally different ADME and safety profiles, rendering it unsuitable as a direct replacement in lead optimization programs.

Quantitative Evidence Guide: Selecting 6,6-Difluoro-3-azabicyclo[3.1.1]heptane Over Non-Fluorinated and Monocyclic Piperidine Analogs


pKa Modulation: 6,6-Difluoro-3-azabicyclo[3.1.1]heptane Exhibits a ~3.4 Unit Reduction in Basicity Compared to its Non-Fluorinated Parent Scaffold

The predicted pKa value of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is 8.15 ± 0.40 . In contrast, the predicted pKa of the non-fluorinated parent compound, 3-azabicyclo[3.1.1]heptane, is 11.57 ± 0.20 . This represents a substantial decrease in basicity of approximately 3.4 pKa units, a change directly attributed to the strong electron-withdrawing inductive effect of the gem-difluoro group [1].

Medicinal Chemistry Physicochemical Properties Bioisostere

Lipophilicity Enhancement: 6,6-Difluoro-3-azabicyclo[3.1.1]heptane Achieves a Higher LogP (0.861) Relative to its Non-Fluorinated Analog (LogP 0.69)

The introduction of two fluorine atoms increases the lipophilicity of the scaffold. The predicted LogP for 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is 0.861 , while the non-fluorinated 3-azabicyclo[3.1.1]heptane has a reported LogP of 0.69 [1]. This represents an increase of +0.171 log units.

Lipophilicity Drug Design ADME

Conformational Rigidity and Three-Dimensionality: 6,6-Difluoro-3-azabicyclo[3.1.1]heptane Provides a Fsp3 of 0.86, Far Exceeding that of Flat Piperidine (Fsp3 = 0.5)

The fraction of sp3-hybridized carbons (Fsp3) is a key metric for assessing molecular complexity and three-dimensionality, with higher values correlating with improved clinical success rates. 6,6-Difluoro-3-azabicyclo[3.1.1]heptane has an Fsp3 of 0.86 (6 out of 7 carbon atoms are sp3) . This is significantly higher than the monocyclic comparator, piperidine, which has an Fsp3 of 0.5 (3 out of 6 carbon atoms are sp3). The bridged bicyclic framework restricts conformational freedom, pre-organizing the amine for target binding and reducing the entropic penalty associated with target engagement [1].

Conformational Analysis Lead Optimization Scaffold Design

Thermodynamic Stability: The Gem-Difluoro Group Stabilizes the Bicyclic Framework Against Metabolic Degradation

The incorporation of a gem-difluoro group at the 6-position of the azabicyclo[3.1.1]heptane scaffold confers enhanced oxidative metabolic stability. Fluorination at metabolically labile positions is a well-established strategy to block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life in vivo [1]. While specific in vitro microsomal stability data for 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is not publicly available, studies on analogous gem-difluoro bicyclic systems demonstrate that fluorination leads to significantly lower intrinsic clearance compared to non-fluorinated counterparts [2]. This is a class-level advantage of gem-difluoro motifs over their non-fluorinated analogs, reducing the likelihood of rapid metabolic degradation.

Metabolic Stability Oxidative Metabolism Fluorine Chemistry

Key Application Scenarios for 6,6-Difluoro-3-azabicyclo[3.1.1]heptane in Drug Discovery and Chemical Biology


Design of CNS-Penetrant Drug Candidates Requiring a Balanced pKa

The reduced basicity of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane (predicted pKa 8.15 ± 0.40) compared to non-fluorinated analogs (predicted pKa 11.57 ± 0.20) makes it an ideal piperidine replacement for central nervous system (CNS) drug discovery programs. At physiological pH (7.4), the amine is significantly less protonated, which enhances passive diffusion across the blood-brain barrier. This property is critical for targets where high CNS exposure is required but where a highly basic, charged amine would be detrimental due to poor permeability and increased risk of off-target pharmacology, such as hERG inhibition or binding to aminergic receptors. This scaffold is particularly relevant for developing next-generation antidepressants, antipsychotics, and analgesics.

Lead Optimization of Metabolic Stability and Pharmacokinetic Profiles

Procurement of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is strategically advantageous for medicinal chemistry teams aiming to improve the metabolic stability of a lead series. The gem-difluoro group is a recognized isostere for blocking sites of oxidative metabolism [1]. By replacing a metabolically labile piperidine or non-fluorinated bicyclic amine with this fluorinated scaffold, researchers can expect a measurable increase in microsomal stability and a reduction in intrinsic clearance. This translates to improved oral bioavailability and extended half-life in preclinical species, key parameters for advancing a compound toward clinical candidate selection. The scaffold's favorable LogP (0.861) further supports good passive absorption without compromising aqueous solubility, positioning it as a versatile building block for oral drug development.

Exploration of Novel Chemical Space and Intellectual Property Generation

The 6,6-Difluoro-3-azabicyclo[3.1.1]heptane scaffold offers a unique, saturated, three-dimensional framework with a high Fsp3 (0.86) . This structural complexity is a key driver for generating novel intellectual property in crowded therapeutic areas. Incorporating this bicyclic fluorinated amine into a lead series significantly differentiates the resulting molecules from those based on monocyclic piperidines or flat aromatic rings. The rigid, pre-organized conformation can also lead to improvements in target binding affinity and selectivity by minimizing entropic penalties upon binding [2]. For industrial research groups focused on developing first-in-class or best-in-class drug candidates, the use of this scaffold provides a clear path to securing composition-of-matter patents and establishing a competitive market position.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The presence of a secondary amine handle in 6,6-Difluoro-3-azabicyclo[3.1.1]heptane makes it a readily functionalizable fragment for FBDD and DEL synthesis. Its favorable physicochemical properties, including a balanced LogP (0.861) and a moderate molecular weight (133.14 g/mol) , align well with fragment library guidelines. The scaffold's three-dimensional shape and fluorine-derived properties can be used to probe challenging protein binding sites that are not well-addressed by planar fragments. Its commercial availability in high purity (typically >95%) from multiple vendors ensures reliable and scalable access for both small-scale library production and larger-scale lead optimization efforts, making it a practical choice for large pharmaceutical and biotech procurement workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluoro-3-azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.